molecular formula C16H21FN2O2 B15361689 tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

Cat. No.: B15361689
M. Wt: 292.35 g/mol
InChI Key: XVLIDPNJKGWTNC-WLDKUNSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a synthetic organic compound with a unique structure combining several functional groups. It has a pyrrole core, a fluorine atom, and a tert-butyl ester, making it interesting for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate often involves multiple steps. Initial formation of the indeno[1,2-c]pyrrole core can be achieved via cyclization reactions, followed by selective fluorination and amino group introduction. The tert-butyl ester is generally introduced through esterification reactions using tert-butanol.

Industrial Production Methods: In industrial settings, production might involve larger scale reactors and optimized conditions to enhance yield and purity. Continuous flow synthesis and catalysis can improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate can undergo oxidation, leading to potential ring modifications or additions of oxygen-containing groups.

  • Reduction: Reduction reactions can be used to modify the core structure or reduce functional groups.

  • Substitution: Various nucleophiles can replace the amino or fluoro groups, allowing for extensive derivatization.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenated solvents, strong nucleophiles (e.g., amines, thiols).

Major Products Formed:

  • Oxidation: Oxygenated derivatives.

  • Reduction: Reduced forms of the core structure.

  • Substitution: New derivatives with replaced functional groups.

Scientific Research Applications

Tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is used in a variety of research fields:

  • Chemistry: Studying its reactivity and synthesizing new derivatives for material science applications.

  • Biology: Investigating its effects on cellular pathways and potential as a biochemical tool.

  • Medicine: Exploring its potential as a lead compound for developing pharmaceuticals targeting specific molecular pathways.

  • Industry: Potential use in the synthesis of high-value chemicals or as a precursor for more complex molecules.

Mechanism of Action

The compound interacts with molecular targets through its functional groups. The fluorine atom can enhance binding affinity to biological targets, while the amino group can participate in hydrogen bonding. The carboxylate group may play a role in the compound's solubility and distribution in biological systems.

Comparison with Similar Compounds

  • Indeno[1,2-c]pyrrole derivatives with different halogens.

  • Compounds with varying ester groups.

  • Analogous molecules with different amino substituents.

That should do it. Let me know if there’s anything else you need!

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-12-11-6-9(17)4-5-10(11)14(18)13(12)8-19/h4-6,12-14H,7-8,18H2,1-3H3/t12-,13+,14?/m0/s1

InChI Key

XVLIDPNJKGWTNC-WLDKUNSKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C=CC(=C3)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC(=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.